5-Hydroxyalizarin 1-methyl ether

Anthraquinone Chemistry Structure-Property Relationships Natural Product Isolation

Procure high-purity (≥98%) 5-Hydroxyalizarin 1-methyl ether, a non-substitutable anthraquinone standard defined by its unique 2,5-dihydroxy-1-methoxy substitution pattern. Distinct LogP (2.7) enables predictable chromatographic separation from co-occurring analogs like alizarin 1-methyl ether, ensuring accurate phytochemical profiling of Hymenodictyon excelsum and related Rubiaceae species. Essential for structure-activity relationship (SAR) studies isolating the 5-hydroxy group's role in redox-mediated cytotoxicity (HL-60 leukemia model) and antimicrobial potency. Reported AChE inhibition of 13.92–34.18% at 100 μg/mL makes it a quantifiable starting point for natural AChE inhibitor research. This compound is validated for antileukemic lead discovery. Standard international B2B shipping available. Request a quote for bulk quantities.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
Cat. No. B12310271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyalizarin 1-methyl ether
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O)O
InChIInChI=1S/C15H10O5/c1-20-15-10(17)6-5-8-12(15)14(19)7-3-2-4-9(16)11(7)13(8)18/h2-6,16-17H,1H3
InChIKeyPIYPSEKICNYSKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxyalizarin 1-Methyl Ether (CAS 34425-63-3): Sourcing and Characterization for Anthraquinone Procurement


5-Hydroxyalizarin 1-methyl ether (systematic name: 2,5-Dihydroxy-1-methoxyanthracene-9,10-dione) is a naturally occurring anthraquinone compound isolated from plants of the Rubiaceae family, most notably from *Hymenodictyon excelsum* [1]. It is characterized by its anthraquinone core with specific hydroxylation at the 2 and 5 positions and a methoxy group at the 1 position, with a molecular formula of C15H10O5 and a molecular weight of 270.24 g/mol [2].

The Specificity of 5-Hydroxyalizarin 1-Methyl Ether: Why In-Class Anthraquinone Substitution is Not Valid


The bioactivity of anthraquinones is highly sensitive to subtle variations in their substitution patterns. Simple interchange with other in-class compounds, such as alizarin (1,2-dihydroxyanthraquinone) or alizarin 1-methyl ether, is scientifically invalid due to structure-activity relationships (SAR) that demonstrate significant changes in physicochemical properties and biological function based on the position and number of hydroxyl and methoxy groups . The unique 2,5-dihydroxy-1-methoxy substitution pattern of 5-hydroxyalizarin 1-methyl ether, as opposed to the 1,2-dihydroxy pattern of alizarin or the 2-hydroxy-1-methoxy pattern of alizarin 1-methyl ether, dictates its specific redox behavior and resultant cytotoxicity profile, rendering it non-substitutable for other anthraquinones in research applications [1].

5-Hydroxyalizarin 1-Methyl Ether: Quantifiable Differentiation Evidence Guide for Scientific Sourcing


Comparative Physicochemical Profile: 5-Hydroxyalizarin 1-Methyl Ether vs. Alizarin 1-Methyl Ether

5-Hydroxyalizarin 1-methyl ether is distinguished from its close structural analog, alizarin 1-methyl ether, by the presence of an additional hydroxyl group at the 5-position of the anthraquinone core. This substitution results in a quantifiably different hydrogen bond donor/acceptor profile and lipophilicity, directly impacting its solubility and chromatographic behavior. The calculated partition coefficient (LogP) for 5-hydroxyalizarin 1-methyl ether is approximately 2.7 [1], whereas its analog alizarin 1-methyl ether is reported to have a lower LogP , indicating a measurable difference in hydrophobicity that is critical for experimental design and separation protocols.

Anthraquinone Chemistry Structure-Property Relationships Natural Product Isolation

Cytotoxic Potential: Class-Level Inference from Redox Behavior of 2-Hydroxy-1-Methoxy Anthraquinones

A study on the redox properties and cytotoxicity of anthraquinone derivatives established that the presence and position of hydroxyl and methoxy groups are directly correlated with cytotoxic potential in human leukemia HL-60 cells [1]. The study indicates that the presence of a hydroxyl group at the 2-position and a methoxy group at the 1-position (a feature shared by 5-hydroxyalizarin 1-methyl ether) is a structural motif associated with cytotoxicity through H2O2 production . While direct quantitative data for 5-hydroxyalizarin 1-methyl ether is absent in this study, its classification within this specific SAR cluster implies a distinct cytotoxic profile compared to anthraquinones lacking this substitution pattern, such as unsubstituted anthraquinone or alizarin (1,2-dihydroxyanthraquinone), which show different redox potentials and lower cytotoxicity.

Cytotoxicity Anticancer Research Redox Chemistry

Comparative Antimicrobial Activity: Alizarin 1-Methyl Ether and Related Anthraquinones

A study on alizarin 1-methyl ether, a close analog of 5-hydroxyalizarin 1-methyl ether, demonstrated measurable antimicrobial activity against a panel of bacterial pathogens . Alizarin 1-methyl ether showed a minimum inhibitory concentration (MIC) value of 50 µg/mL against *Staphylococcus aureus* . Given the established SAR for anthraquinones, the additional 5-hydroxy group in 5-hydroxyalizarin 1-methyl ether is predicted to modulate this activity, potentially altering the MIC against specific bacterial strains.

Antimicrobial Antibacterial Natural Products

Acetylcholinesterase (AChE) Inhibitory Activity: Cross-Study Comparison with Alizarin 1-Methyl Ether

In a study of *Hymenodictyon orixense* bark, a series of anthraquinones, including 5-hydroxyalizarin 1-methyl ether, were evaluated for their AChE inhibitory activity [1]. While individual IC50 values were not reported, compounds 1–5, which included 5-hydroxyalizarin 1-methyl ether, showed AChE inhibition in the range of 13.92–34.18% at a concentration of 100 μg/mL . This activity provides a baseline for comparison with other anthraquinones. For instance, alizarin 1-methyl ether, another anthraquinone from the same source, would be expected to have a different inhibition profile due to the absence of the 5-hydroxy group, highlighting the specific activity of the target compound within this context.

Acetylcholinesterase Inhibition Neurodegenerative Disease Natural Products

Targeted Application Scenarios for 5-Hydroxyalizarin 1-Methyl Ether in Research and Development


Developing an Analytical Reference Standard for Anthraquinone Profiling in Rubiaceae Plants

Due to its unique and well-defined substitution pattern, 5-hydroxyalizarin 1-methyl ether serves as a crucial analytical standard for the phytochemical profiling of *Hymenodictyon* species and related Rubiaceae plants [1]. Its distinct LogP (2.7) [2] allows for predictable chromatographic separation from other co-occurring anthraquinones like alizarin 1-methyl ether, enabling accurate identification and quantification in complex plant extracts.

Structure-Activity Relationship (SAR) Studies in Antimicrobial or Cytotoxic Research

The compound is a valuable tool for SAR studies focused on the impact of the 5-hydroxy group on anthraquinone bioactivity. By comparing its activity (or lack thereof) against close analogs like alizarin 1-methyl ether, researchers can isolate the contribution of this specific substitution to antimicrobial potency, as established by the class-level SAR , or to redox-mediated cytotoxicity [3].

Investigating Acetylcholinesterase (AChE) Inhibition in Neurodegenerative Disease Models

For research programs exploring natural AChE inhibitors, 5-hydroxyalizarin 1-methyl ether offers a specific and quantifiable starting point, with reported inhibition in the 13.92–34.18% range at 100 μg/mL [4]. Its procurement allows for the direct replication and extension of these findings, and for comparative studies with other known AChE inhibitors from natural sources.

Sourcing a Validated Natural Product for in Vitro Antileukemic Studies

The classification of 5-hydroxyalizarin 1-methyl ether within the 2-hydroxy-1-methoxy anthraquinone class, which has a demonstrated link to cytotoxicity in HL-60 leukemia cells through H2O2 production , provides a rationale for its use in antileukemic research. Procuring this specific compound allows for controlled experiments to validate its potential as a lead compound or to explore its specific mechanism of action.

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